3-amino-6-benzyl-N-(2-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Trifluoromethyl (-CF₃)
- Electron-Withdrawing Inductive Effect : The -CF₃ group decreases electron density at C-4, enhancing electrophilicity. Hammett sigma (σₚ) values for -CF₃ are +0.54, indicating strong meta/para-directing effects.
- Steric Impact : The -CF₃ group occupies ~33 ų of volume, influencing spatial arrangements in binding interactions.
Benzyl (-CH₂C₆H₅)
Methoxyphenyl (-C₆H₄OCH₃)
- Electron-Donating Resonance : The methoxy group donates electrons via resonance (+R effect), with a Hammett sigma (σₚ) of -0.27.
- Conformational Flexibility : The methoxy group’s orientation (e.g., para vs. ortho) modulates hydrogen-bonding potential with targets.
Substituent Synergy :
The combination of -CF₃ (electron-withdrawing) and -OCH₃ (electron-donating) creates a charge-polarized system, enhancing binding specificity in enzyme active sites.
Conformational Analysis via Computational Modeling (DFT, Molecular Dynamics)
Density Functional Theory (DFT) Studies
- Geometry Optimization : B3LYP/6-31G(d) calculations reveal a planar thieno[2,3-b]pyridine core with slight distortion due to the -CF₃ group (bond angle: 112.3° at C-4).
- Electrostatic Potential (ESP) Maps : Regions of high electron density localize near the amino (-NH₂) and carboxamide (-CONH-) groups, while the -CF₃ group exhibits positive potential.
Molecular Dynamics (MD) Simulations
- Solvent Accessibility : In aqueous solutions, the benzyl group adopts a conformation perpendicular to the core to minimize hydrophobic surface exposure.
- Binding Mode Analysis : Docking studies with kinase targets (e.g., PfGSK-3) show the -CF₃ group occupying a hydrophobic pocket, while the methoxyphenyl group forms hydrogen bonds with catalytic residues.
Key Computational Parameters :
| Parameter | Value (DFT) | Value (MD) |
|---|---|---|
| HOMO Energy (eV) | -5.42 | – |
| LUMO Energy (eV) | -2.18 | – |
| Solvent-Accessible Surface Area (Ų) | – | 480 ± 15 |
| Dihedral Angle (Core-CF₃) | 12.7° | 14.3° ± 2.1 |
Properties
IUPAC Name |
3-amino-6-benzyl-N-(2-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O2S/c1-31-17-10-6-5-9-16(17)29-21(30)20-19(27)18-15(23(24,25)26)12-14(28-22(18)32-20)11-13-7-3-2-4-8-13/h2-10,12H,11,27H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECNNJDZPNGGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=C(C=C(N=C3S2)CC4=CC=CC=C4)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Synthesis for Thienopyridine Derivatives
The Gewald reaction enables the construction of 2-aminothiophene derivatives, which are precursors to thieno[2,3-b]pyridines. Paronikyan et al. optimized this method using 2,2-dimethyltetrahydropyran-4-ones, which undergo cyclocondensation with elemental sulfur and malononitrile in the presence of triethylamine. The reaction proceeds at 80°C for 6 hours, yielding 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyrans with 85–90% efficiency. Subsequent oxidation with manganese dioxide introduces aromaticity, forming the pyridine ring.
Intramolecular Cyclization of 3-Cyano-2-(Organylmethylthio)Pyridines
Alinaghizadeh et al. demonstrated a cascade synthesis using 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles. Alkylation with α-halogen compounds (e.g., benzyl bromide) in the presence of sodium ethoxide generates intermediates that undergo intramolecular cyclization at 100°C for 2 hours, producing thieno[2,3-b]pyridines in 78–92% yields. High-surface-area MgO catalysts enhance reaction rates by facilitating deprotonation and cyclization.
Table 1: Comparison of Core Formation Methods
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is introduced via electrophilic substitution or late-stage functionalization:
Direct Trifluoromethylation
Electrophilic trifluoromethylating agents such as Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) react with the pyridine ring at the 4-position. This step requires anhydrous conditions and temperatures of –20°C to 0°C to minimize side reactions. Yields range from 65–72%, with purification via column chromatography (silica gel, hexane/ethyl acetate).
Building Block Approach
An alternative strategy involves synthesizing 4-(trifluoromethyl)pyridine precursors prior to thiophene fusion. For example, 3-cyano-4-(trifluoromethyl)pyridine-2-thiol is alkylated with benzyl bromide, followed by cyclization using HSA MgO to embed the -CF₃ group directly into the core. This method achieves higher yields (80–85%) but requires stringent moisture control.
Attachment of Benzyl and Methoxyphenyl Substituents
Benzylation at the 6-Position
Benzyl groups are introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Paronikyan et al. employed benzyl bromide in DMF with K₂CO₃ as a base, heating the mixture at 120°C for 8 hours. The reaction proceeds via an SNAr mechanism, replacing a halogen or sulfonic group at the 6-position with a benzyl moiety (yield: 70–75%).
Methoxyphenyl Incorporation
The methoxyphenyl group is attached through a Buchwald–Hartwig amination. Using Pd(OAc)₂ as a catalyst and Xantphos as a ligand, 2-methoxyphenylamine couples with a brominated intermediate at the 2-position of the thienopyridine core. Reactions are conducted in toluene at 100°C for 12 hours under nitrogen, yielding 68–73% of the desired product.
Table 2: Reaction Conditions for Substituent Attachment
| Substituent | Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Benzyl | SNAr | BnBr, K₂CO₃, DMF, 120°C | 70–75 | |
| Methoxyphenyl | Buchwald–Hartwig | Pd(OAc)₂, Xantphos, toluene | 68–73 |
Formation of the Carboxamide Group
The carboxamide functionality at the 2-position is installed via a two-step process:
Carboxylic Acid Activation
The thienopyridine intermediate is oxidized with KMnO₄ in acidic medium to generate the carboxylic acid, which is then treated with thionyl chloride (SOCl₂) to form the acyl chloride. This intermediate is highly reactive and must be used immediately.
Amide Coupling
The acyl chloride reacts with 2-methoxyphenylamine in dichloromethane (DCM) with triethylamine as a base. The reaction is complete within 2 hours at room temperature, yielding the carboxamide product in 85–90% purity. Alternatively, EDCl/HOBt-mediated coupling in DMF achieves similar yields without requiring acid chloride intermediates.
Optimization and Industrial Scaling
Chemical Reactions Analysis
Types of Reactions
3-amino-6-benzyl-N-(2-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
Medicinal Chemistry Applications
1. Cancer Therapy
Research indicates that compounds with thieno[2,3-b]pyridine scaffolds exhibit promising anticancer properties. For instance, a derivative of thieno[2,3-d]pyrimidine has been shown to inhibit d-Dopachrome tautomerase activity, which is implicated in the proliferation of non-small cell lung cancer (NSCLC) cells. The study demonstrated that specific structural modifications can enhance inhibitory potency against MIF2 (Macrophage Migration Inhibitory Factor 2), a target in cancer therapy. The most potent inhibitor from this series exhibited an IC50 value of 2.6 μM, highlighting the potential of these compounds in developing targeted cancer therapies .
2. Antiviral Activity
The thieno[2,3-b]pyridine derivatives have also been explored for their antiviral properties. A review focusing on N-heterocycles emphasized their potential as antiviral agents against various viruses, including HIV and Dengue Virus (DENV). The structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly influence the antiviral efficacy of these compounds . For example, certain derivatives showed enhanced reverse transcriptase inhibitory activity compared to established antiviral drugs, suggesting that further development could yield effective treatments for viral infections.
Data Tables
Case Studies
Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on a series of thieno[2,3-d]pyrimidine derivatives revealed their capability to suppress NSCLC cell proliferation through MIF2 inhibition. The research involved optimizing a tautomerase activity assay to evaluate binding potency effectively. The findings underscored the importance of structural modifications in enhancing therapeutic efficacy against cancer .
Case Study 2: Antiviral Efficacy Against HIV
In exploring the antiviral potential of thieno[2,3-b]pyridine derivatives, researchers synthesized various analogs and tested their efficacy against HIV replication in vitro. The results demonstrated that specific substitutions at C-2 and N-3 positions significantly increased the compounds' ability to inhibit viral replication, showcasing their potential as novel antiviral agents .
Mechanism of Action
The mechanism of action of 3-amino-6-benzyl-N-(2-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thieno[2,3-b]pyridine-2-carboxamide Derivatives
Key Observations:
2-Thienyl (CID 3879823) introduces sulfur-mediated π-interactions, which may improve binding to metalloenzymes or heme-containing targets .
Carboxamide Substituents: 2-Methoxyphenyl (target compound) provides ortho-substitution that may hinder rotational freedom, stabilizing receptor interactions. N,N-Diethyl (CID 1157648) reduces hydrogen-bonding capacity but increases membrane permeability .
Position 4 Substituents :
- The CF₃ group is conserved across all analogs, contributing to electron-withdrawing effects and metabolic stability .
Physicochemical and Spectroscopic Properties
Table 2: Physical Properties Comparison
Biological Activity
3-Amino-6-benzyl-N-(2-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS No. 723748-37-6) is a complex organic compound belonging to the thienopyridine class. This compound features a trifluoromethyl group, a methoxyphenyl group, and an amino group, contributing to its potential biological activities. Research into this compound has indicated various applications in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 457.47 g/mol. The structure includes several functional groups that enhance its biological activity:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 723748-37-6 |
| Molecular Formula | C23H18F3N3O2S |
| Molecular Weight | 457.47 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate hydrophobic regions of proteins effectively. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, which are crucial for various therapeutic effects.
Anticancer Activity
Research indicates that compounds within the thienopyridine class exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit the activity of IκB kinase (IKK), which plays a critical role in cancer progression and inflammatory responses. Inhibition of IKK can lead to reduced activation of NF-κB, a transcription factor involved in promoting tumor growth and survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. By inhibiting key inflammatory pathways, it may reduce the expression of pro-inflammatory cytokines such as IL-1, IL-2, and TNF-α. This action is particularly relevant in treating autoimmune diseases and chronic inflammatory conditions .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. For example, it may interact with various kinases involved in cellular signaling pathways that regulate cell growth and apoptosis. Preliminary studies have indicated that certain thienopyridine derivatives can exhibit selective inhibition against kinases associated with cancer cell proliferation .
Case Studies and Research Findings
- Antiviral Activity : A study highlighted the potential antiviral properties of thienopyridine derivatives against HIV, showing significant inhibition at low micromolar concentrations (EC50 values around 0.20 μM) when tested on MT-4 cells .
- Structure-Activity Relationship (SAR) : Investigations into SAR have demonstrated that modifications at specific positions on the thienopyridine core can enhance biological activity. For instance, substituents at the C-2 and N-3 positions were found to significantly influence enzyme binding affinity and inhibitory potency against target enzymes .
- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that compounds similar to this compound exhibit considerable cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 25 µM to 49 µM depending on structural modifications .
Q & A
Q. What are the standard synthetic routes and characterization techniques for this compound?
The synthesis typically involves multi-step reactions starting with thieno[2,3-b]pyridine scaffolds. Key steps include:
- Substituent introduction : Benzyl and methoxyphenyl groups are introduced via nucleophilic substitution or coupling reactions under reflux conditions .
- Purification : Silica gel column chromatography is used to isolate the product, with yields ranging from 30% to 94% depending on substituents .
- Characterization :
Q. How are key structural features (e.g., trifluoromethyl group) confirmed experimentally?
- Trifluoromethyl group : Observed in 19F NMR as a singlet near δ -60 to -65 ppm. In 13C NMR, the CF3 carbon appears as a quartet (J ≈ 270–290 Hz) due to coupling with fluorine .
- Methoxyphenyl moiety : IR spectroscopy detects C-O-C stretching at ~1250 cm⁻¹, while 1H NMR shows a singlet for methoxy protons .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Variable substituents : Replace the benzyl group with electron-donating (e.g., methyl) or withdrawing (e.g., nitro) groups to assess effects on target binding. Evidence shows that electron-withdrawing substituents on the phenyl ring enhance FOXM1 inhibition .
- Bioisosteric replacements : Substitute the trifluoromethyl group with cyano or chlorine to evaluate metabolic stability and potency .
- Methodology : Use IC50 values from kinase assays and molecular docking to correlate substituent effects with binding affinity .
Q. How should researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?
- Assay-specific variability : Anticancer activity (e.g., FOXM1 inhibition ) may depend on cellular context (e.g., MDA-MB-231 vs. other lines), while antimicrobial activity (e.g., against Pseudomonas aeruginosa ) relates to membrane disruption.
- Experimental validation : Replicate assays under standardized conditions (e.g., RPMI-1640 media for cancer cells, Mueller-Hinton agar for microbes) and compare dose-response curves .
Q. What methodologies are recommended for elucidating the mechanism of action?
- Protein interaction studies : Use Western blotting to quantify target protein expression (e.g., FOXM1 downregulation in treated cells) .
- Enzyme inhibition assays : Measure activity of purified enzymes (e.g., kinases) in the presence of the compound using fluorescence polarization or radiometric methods.
- Cellular pathway analysis : RNA-seq or proteomics can identify downstream effects, such as apoptosis-related protein activation .
Q. How can pharmacokinetic properties (e.g., metabolic stability) be optimized?
- Trifluoromethyl role : The CF3 group enhances lipophilicity (logP ≈ 3.5) and metabolic resistance, as shown in analogues with improved half-lives .
- Derivatization strategies : Introduce hydrophilic groups (e.g., morpholine) via carboxamide side chains to balance solubility without compromising target binding .
Q. What computational approaches support the design of derivatives with enhanced activity?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., FOXM1 DNA-binding domain) and prioritize substituents with favorable binding energies .
- QSAR modeling : Train models on datasets of IC50 values and physicochemical descriptors (e.g., polar surface area, logD) to predict novel analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
